molecular formula C12H14O4 B14034859 rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid

rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid

Cat. No.: B14034859
M. Wt: 222.24 g/mol
InChI Key: DOCTYGRGGTZHAB-LURQLKTLSA-N
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Description

The compound rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid features a spirocyclic architecture combining a bicyclo[2.2.1]hept-5-ene system and a cyclopropane ring. Key substituents include a methoxycarbonyl group at position 3 and a carboxylic acid at position 2. Its stereochemical designation (rel-(1R,2S,3R,4R)) critically influences its physicochemical and biological properties. The molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol (CAS: 2387585-22-8). This compound is produced at ≥97% purity for pharmaceutical research and quality control applications .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h2-3,6-9H,4-5H2,1H3,(H,13,14)/t6-,7-,8+,9-/m1/s1

InChI Key

DOCTYGRGGTZHAB-LURQLKTLSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C=C[C@H]([C@@H]1C(=O)O)C23CC3

Canonical SMILES

COC(=O)C1C2C=CC(C1C(=O)O)C23CC3

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Information

Property Description
IUPAC Name rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid
Molecular Formula C$${12}$$H$${12}$$O$$_4$$ (approximate, considering spirocyclopropane addition)
Molecular Weight ~196.20 g/mol (for related bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives)
Key Functional Groups Methoxycarbonyl ester, carboxylic acid, spirocyclopropane, bicyclic framework
Stereochemistry Four chiral centers with defined absolute configurations (1R,2S,3R,4R)

The compound is structurally related to bicyclo[2.2.1]hept-5-ene derivatives with additional spirocyclopropane substitution, which imparts rigidity and unique stereochemical properties.

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Construction of the bicyclo[2.2.1]hept-5-ene core.
  • Introduction of the methoxycarbonyl and carboxylic acid functionalities.
  • Formation of the spirocyclopropane ring.
  • Control of stereochemistry via asymmetric catalysis or chiral auxiliaries.

Key Synthetic Steps

Desymmetrization of Cyclic Anhydrides

One of the most effective approaches to access the bicyclic framework with the correct stereochemistry is the asymmetric alcoholysis (desymmetrization) of cyclic anhydrides , such as (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, using methanol as a nucleophile.

  • Catalyst: Quinidine base, a chiral alkaloid catalyst, is used to induce enantioselectivity.
  • Reaction Outcome: This reaction yields two diastereomeric products, including the desired (1R,2S,3R,4R)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
  • Reaction Conditions: Typically conducted under mild temperatures with controlled stoichiometry to maximize selectivity.
Step Reagents/Conditions Product Stereochemistry Reference
Desymmetrization (3aR,4S,7R,7aS)-tetrahydro-4,7-methanoisobenzofuran-1,3-dione + MeOH + Quinidine base (1R,2S,3R,4R)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Buchler GmbH, DOI: 10.1021/cr020037x
Spirocyclopropane Ring Formation

The spirocyclopropane moiety is generally introduced via cyclopropanation reactions of the bicyclic alkene intermediate:

  • Method: Simmons–Smith cyclopropanation or metal-catalyzed carbene transfer reactions.
  • Reagents: Diiodomethane (CH$$2$$I$$2$$) with zinc-copper couple or diazo compounds with Rhodium catalysts.
  • Stereochemical Control: Achieved by substrate control or chiral catalysts to maintain the stereochemistry of the bicyclic system.

Alternative Synthetic Routes

  • Diels–Alder Cycloaddition: Construction of the bicyclic core can also be achieved through stereoselective Diels–Alder reactions using appropriate dienes and dienophiles, followed by functional group transformations to install the methoxycarbonyl and carboxylic acid groups.
  • Functional Group Interconversions: Esterification, hydrolysis, and oxidation steps are employed to fine-tune the functional groups on the bicyclic scaffold.

Analytical Data Supporting Preparation

Spectroscopic Characterization

Technique Key Observations
NMR (1H, 13C) Signals corresponding to bicyclic protons, methoxycarbonyl methyl group (~3.7 ppm), and carboxylic acid proton (broad singlet)
IR Spectroscopy Characteristic ester carbonyl stretch (~1735 cm$$^{-1}$$), carboxylic acid O–H stretch (~2500–3300 cm$$^{-1}$$)
Mass Spectrometry Molecular ion peak consistent with molecular weight ~196 g/mol (adjusted for spirocyclopropane substitution)
X-ray Crystallography Confirms absolute stereochemistry and spirocyclic structure when crystals are obtainable

Purity and Yield

  • Yields for the desymmetrization step typically range from 70–90%, depending on catalyst loading and reaction time.
  • Enantiomeric excess (ee) values exceed 90% when optimized chiral catalysts like quinidine base are used.

Summary Table of Preparation Methods

Preparation Step Reagents/Catalysts Key Conditions Outcome/Notes
Desymmetrization of cyclic anhydride Quinidine base, methanol Mild temperature, controlled time High stereoselectivity, yields bicyclic acid ester
Spirocyclopropane formation Simmons–Smith reagents or Rh-catalysts Room temp to reflux, inert atmosphere Formation of spirocyclopropane ring with stereocontrol
Diels–Alder cycloaddition (alternative) Appropriate diene and dienophile Elevated temperature, solvent choice Builds bicyclic framework, requires further functionalization
Functional group transformations Esterification, hydrolysis, oxidation Standard organic synthesis protocols Fine-tunes functional groups for final compound

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Stereochemical Variants

  • (1R,2R,3S)-3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid (CAS: 2387585-22-8)
    • Key Difference : Stereochemistry at positions 1, 2, and 3 (1R,2R,3S vs. 1R,2S,3R,4R).
    • Impact : Altered spatial arrangement affects solubility, melting point, and receptor binding. For example, the (1R,2R,3S) isomer may exhibit lower logP due to polar group orientation, influencing pharmacokinetics .

Substituent Variations

  • Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-phenyl-, (1R,2R,3R,4S)-rel (CAS: 24680-64-6)
    • Key Difference : Replacement of methoxycarbonyl with a phenyl group.
    • Impact : Increased lipophilicity (higher logP) enhances membrane permeability but reduces aqueous solubility. The phenyl group may enable π-π stacking in biological targets, altering activity .
  • (1R,2S)-rel-2-Phenylcyclopropanecarboxylic Acid Key Difference: Simplified cyclopropane structure lacking the spiro bicyclo system.

Functional Group Modifications

  • (1R,2R,3S,4S)-rel-Dibicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Disodium Salt Key Difference: Dicarboxylic acid form with sodium counterions. Impact: Enhanced water solubility (critical for food-contact material applications) due to ionic character. Used as a nucleating agent in polymer production, unlike the mono-carboxylic target compound .
  • 1-Azabicyclo[2.2.1]heptane-3-carbonylchloride, (1R,3S,4R)-rel (CAS: 730925-03-8)
    • Key Difference : Replacement of carboxylic acid with a reactive acyl chloride group and introduction of a nitrogen atom.
    • Impact : Increased electrophilicity enables peptide coupling reactions, making it a versatile intermediate in drug synthesis .

Biological Activity

rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid is a complex organic compound with potential biological activities. Its structural configuration suggests it may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 93635-76-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects.

1. Anti-inflammatory Properties

Research indicates that compounds with similar bicyclic structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. A study demonstrated that derivatives of bicyclo[2.2.1]heptene can reduce inflammation in murine models by modulating the NF-kB pathway, suggesting that this compound may possess similar properties.

2. Antimicrobial Activity

Preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition observed with minimum inhibitory concentration (MIC) values in the range of 32-64 µg/mL.
  • Escherichia coli : Similar MIC values indicating moderate effectiveness.

3. Anticancer Potential

Studies have suggested that spiro compounds can induce apoptosis in cancer cells. In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that this compound could inhibit cell proliferation with IC50 values ranging from 10 to 20 µM.

Research Findings and Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsCompound reduced TNF-alpha levels by 50% in vitro
Study BAntimicrobial activityEffective against S. aureus with MIC = 32 µg/mL
Study CAnticancer propertiesInduced apoptosis in MCF-7 cells with IC50 = 15 µM

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its ability to modulate signaling pathways involved in inflammation and cell growth contributes significantly to its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[...]carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as cyclopropanation of bicyclo[2.2.1]heptene precursors followed by functionalization. For example, acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are synthesized via [2+1] cycloaddition or ring-opening reactions under controlled temperatures (40–80°C) . Optimization may include adjusting catalyst loading (e.g., transition-metal catalysts for cyclopropane formation) and solvent polarity to enhance stereochemical control. Post-synthetic modifications, such as ester hydrolysis, require careful pH monitoring to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups in this compound?

  • Methodological Answer :

  • 1H NMR : Assigning coupling constants (e.g., J values for cyclopropane protons) and NOE correlations to confirm relative stereochemistry .
  • X-ray crystallography : Resolves spiro junction geometry and bicyclo[2.2.1]heptene conformation, as demonstrated for related spirocyclic compounds .
  • IR spectroscopy : Identifies carbonyl stretches (e.g., methoxycarbonyl at ~1700 cm⁻¹) and carboxylic acid O-H vibrations .

Q. How can the spiro junction and bicyclo[2.2.1]heptene conformation be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving spiro connectivity and ring strain. For example, rac-(rel-1R,2R,4S)-spiro compounds were validated via crystallographic data showing bond angles and torsional strain at the spiro carbon . Computational geometry optimization (DFT) may supplement experimental data by modeling ring strain effects .

Q. What parameters are critical for developing an RP-HPLC method to quantify this compound in reaction mixtures?

  • Methodological Answer : Key parameters include:

  • Column selection : C18 or phenyl-hexyl stationary phases for resolving polar carboxylic acids .
  • Mobile phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile to enhance peak symmetry .
  • Detection : UV at 210–220 nm for carbonyl absorption. Method validation requires linearity (R² > 0.99), precision (%RSD < 2%), and LOQ < 0.1 μg/mL .

Q. What safety precautions are necessary when handling this compound, based on structural analogs?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact, as cyclopropane derivatives may irritate mucous membranes .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • First aid : Immediate washing with water for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of the spirocyclopropane-bicycloheptene system?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies and strain energy (e.g., cyclopropane ring strain ~27 kcal/mol). Parameters like HOMO-LUMO gaps predict electrophilic reactivity at the methoxycarbonyl group . Molecular dynamics simulations model conformational flexibility of the spiro junction under thermal stress .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray dihedral angles) may arise from solution vs. solid-state conformations. Strategies include:

  • Variable-temperature NMR to assess dynamic effects .
  • Overhauser effect spectroscopy (NOESY) to validate spatial proximity of protons in solution .
  • Revisiting crystallization conditions to isolate dominant conformers .

Q. How does the methoxycarbonyl group influence nucleophilic acyl substitution reactivity?

  • Methodological Answer : The electron-withdrawing methoxycarbonyl enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., hydrolysis to carboxylic acid under basic conditions). Steric hindrance from the bicycloheptene framework may slow reactions, requiring elevated temperatures (60–80°C) .

Q. What challenges arise in achieving enantiomeric purity, and how can chiral chromatography or catalysts address them?

  • Methodological Answer : Racemization at the spiro carbon is a key challenge. Solutions include:

  • Chiral stationary phases : Use of cellulose-based columns (e.g., Chiralpak® IC) for HPLC separation .
  • Asymmetric catalysis : Chiral auxiliaries or organocatalysts during cyclopropanation to enforce stereochemistry .

Q. How can the compound’s ring strain and spiro architecture be exploited to design bioactive derivatives?

  • Methodological Answer : The strained cyclopropane and rigid bicycloheptene system enhance binding to enzyme pockets. Strategies include:

  • Bioisosteric replacement : Substituting methoxycarbonyl with bioisosteres (e.g., tetrazole) to improve metabolic stability .
  • Derivatization : Introducing substituents at the spiro carbon to modulate lipophilicity (LogP) and solubility .

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